molecular formula C₁₂H₂₃NO₆ B1140862 6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid CAS No. 1240479-07-5

6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid

Cat. No. B1140862
M. Wt: 277.31
InChI Key:
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Description

Synthesis Analysis

The synthesis of related piperidine compounds often involves diastereoselective hydroxylation processes. For example, the efficient synthesis of (2S,5R)-5-hydroxylysine, a related alpha-amino acid, demonstrates the asymmetric hydroxylation of enolates generated from N-protected-6-substituted piperidin-2-ones, showcasing a method that could be relevant to synthesizing the target compound (Marin, Didierjean, Aubry, Briand, & Guichard, 2002). Additionally, the synthesis of branched iminosugars from carbohydrate lactones highlights the potential routes for introducing hydroxymethyl groups on the piperidine ring, which could be adapted for synthesizing 6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid (Simone, Soengas, Jenkinson, Evinson, Nash, & Fleet, 2012).

Molecular Structure Analysis

The molecular structure of related piperidine compounds often involves multiple chiral centers and hydroxyl groups. For instance, the synthesis of polyhydroxylated piperidines, such as ent-1,6-dideoxynojirimycin (ent-1,6-dDNJ), involves creating a tetrahydropyridine ring scaffold and subsequent stereodivergent dihydroxylation, suggesting similar structural considerations for our target compound (Rengasamy, Curtis-Long, Seo, Jeong, Jeong, & Park, 2008).

Scientific Research Applications

Transdermal Permeation Enhancers

Alkyl esters and amides of hexanoic acids, including those substituted with piperidine groups, have been evaluated for their efficacy as transdermal permeation enhancers. This research suggests that specific derivatives can significantly enhance the transdermal delivery of therapeutic agents, with decyl 6-(pyrrolidin-1-yl)hexanoate showing the highest activity. These findings highlight the potential of such compounds in improving the effectiveness of transdermal drug formulations (Farsa, Doležal, & Hrabálek, 2010).

Iminosugar Synthesis and Enzyme Inhibition

The synthesis of branched iminosugars and trihydroxynipecotic acids from carbohydrate lactones has been reported, with applications in enzyme inhibition. One compound, a trihydroxypipecolic acid analogue, was synthesized efficiently and found to be a specific inhibitor of α-d-glucosidase from Bacillus Stearothermophilus, underscoring its potential therapeutic value in treating diseases related to enzyme dysfunction (Simone et al., 2012).

Synthesis of Polyhydroxylated Piperidines

Research has focused on the synthesis of enantiopure polyhydroxylated piperidines, including derivatives with potential applications in organic synthesis and possibly drug development. Techniques involving diastereoselective olefinic oxidations have been utilized to prepare these compounds, highlighting the versatility of piperidine derivatives in synthetic organic chemistry (Csatayová et al., 2014).

Metabolism and Pharmacokinetics Studies

The metabolism and pharmacokinetics of Naronapride, a compound related to the piperidine hexanoic acid derivative, have been extensively studied. This research is crucial for understanding the compound's pharmacological profile, including its metabolic pathways and elimination, which is vital for the development of new therapeutic agents (Bowersox et al., 2011).

Antimicrobial Activity of Piperidine Derivatives

Novel fluoroquinolone derivatives with piperidin-1-yl groups have been synthesized and evaluated for their antimicrobial activities. These studies contribute to the search for new antibacterial and antifungal agents, demonstrating the potential of piperidine derivatives in contributing to the development of new treatments for infectious diseases (Srinivasan et al., 2010).

Future Directions

The future directions for “6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid” and other piperidine derivatives likely involve the continued development of fast and cost-effective methods for their synthesis . This is due to their significant role in the pharmaceutical industry and the presence of their derivatives in more than twenty classes of pharmaceuticals .

properties

IUPAC Name

6-[(3S,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8?,9?,11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNVTDIFZTZBJY-CHCPCTANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C([C@H]([C@H](C(N1CCCCCC(=O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675558
Record name 6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid

CAS RN

1240479-07-5
Record name 6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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